molecular formula C13H16FNO B8152925 N,N-Diethyl-3-fluoro-5-vinylbenzamide

N,N-Diethyl-3-fluoro-5-vinylbenzamide

Cat. No.: B8152925
M. Wt: 221.27 g/mol
InChI Key: VFABWTLENGNKEH-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-fluoro-5-vinylbenzamide is a benzamide derivative characterized by a fluorine atom at the 3-position and a vinyl group at the 5-position of the benzene ring, along with diethyl substitution on the amide nitrogen. Benzamide derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and insect repellents due to their tunable electronic and steric profiles . The fluorine and vinyl substituents in this compound likely influence its stability, lipophilicity, and bioactivity compared to simpler analogs like DEET.

Properties

IUPAC Name

3-ethenyl-N,N-diethyl-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-4-10-7-11(9-12(14)8-10)13(16)15(5-2)6-3/h4,7-9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFABWTLENGNKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-fluoro-5-vinylbenzamide typically involves the reaction of 3-fluoro-5-vinylbenzoic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-fluoro-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce saturated amides.

Scientific Research Applications

N,N-Diethyl-3-fluoro-5-vinylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N,N-Diethyl-3-fluoro-5-vinylbenzamide exerts its effects depends on its interaction with specific molecular targets. The presence of the fluorine atom and vinyl group may influence its binding affinity and reactivity with enzymes or receptors. The compound may act by modulating specific pathways or inhibiting certain enzymes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N,N-Diethyl-3-fluoro-5-vinylbenzamide and related compounds:

Compound Name Substituents (Benzene Ring) Amide Substitution Primary Application Key Properties
This compound 3-F, 5-vinyl N,N-diethyl Unknown (likely repellent) High lipophilicity, potential metabolic stability from F
DEET (N,N-Diethyl-3-methylbenzamide) 3-CH3 N,N-diethyl Insect repellent Rapid skin penetration, broad efficacy
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-CF3, 3-OCH(CH3)2 N-aryl Pesticide (fungicide) High agrochemical stability, systemic action
(E)-3-benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide Benzo[1,3]dioxole, propenamide N,N-diphenyl Flavoring agent Low toxicity, GRAS status for food use
N-(2,6-Difluoro-3-nitrophenyl)acetamide 2,6-F, 3-NO2 N-acetyl Intermediate in synthesis High reactivity (nitro group), instability

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N,N-Diethyl-3-fluoro-5-vinylbenzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorination of the benzamide core followed by vinyl group introduction. Key considerations include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during fluorination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
  • Yield Optimization : Reaction monitoring via TLC and iterative adjustments to stoichiometry (e.g., 1.2 eq. of vinylating agent) improve yields .
Reaction Step Key Parameters Typical Yield
Fluorination−10°C, 12h65–75%
VinylationRT, 24h50–60%
PurificationEthyl acetate/hexane>95% purity

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR confirms fluorination (δ = −110 to −115 ppm), while 1H^{1}\text{H}-NMR identifies vinyl protons (δ 5.2–5.8 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ = 278.1254) validates molecular formula .
  • FTIR : Stretching frequencies for amide (1650–1680 cm1^{-1}) and vinyl (1600–1620 cm1^{-1}) groups confirm functionalization .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : Current research focuses on:
  • Receptor Binding Studies : As a fluorinated benzamide, it serves as a probe for serotonin receptor subtypes (e.g., 5-HT1A_{1A}) due to its structural mimicry of endogenous ligands .
  • Pharmacophore Development : The vinyl group enables click chemistry for tagging in bioactivity assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates:
  • Reaction Pathway Analysis : Identify rate-limiting steps (e.g., fluorination vs. vinylation) .
  • Solvent Effects : COSMO-RS models simulate solvent interactions to optimize polarity .
  • Machine Learning : Train models on existing benzamide reaction data to predict optimal conditions (e.g., temp, catalysts) .

Q. How should researchers resolve contradictions between predicted and observed bioactivity data?

  • Methodological Answer : Discrepancies may arise from stereoelectronic effects or assay variability. Mitigation strategies include:
  • Docking Simulations : Compare binding poses in 5-HT receptors using Schrödinger Suite or AutoDock .
  • Dose-Response Curves : Replicate assays with varying concentrations (1 nM–10 µM) to validate EC50_{50}/IC50_{50} values .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity .

Q. What strategies are effective for studying the metabolic stability of this compound?

  • Methodological Answer : Employ in vitro models (e.g., liver microsomes) with:
  • Isotopic Labeling : 14C^{14}\text{C}-tagged benzamide tracks metabolic pathways via radiometric detection .
  • Enzyme Inhibition Assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolizing enzymes .
  • Data Analysis : Use kinetic models (e.g., Michaelis-Menten) to calculate intrinsic clearance .

Data Contradiction Analysis Framework

For conflicting results (e.g., bioactivity or stability):

Step Action Tools/References
1. ReplicationRepeat experiments with stricter controls (e.g., inert atmosphere)
2. Cross-ValidationCompare results across orthogonal assays (e.g., SPR vs. fluorescence polarization)
3. Computational CheckRe-run docking studies with updated protein structures (PDB)
4. Peer ReviewCollaborate with independent labs for third-party validation

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